![molecular formula C8H5NO3 B1623927 5-(2-Furyl)isoxazole-3-carbaldehyde CAS No. 852180-62-2](/img/structure/B1623927.png)
5-(2-Furyl)isoxazole-3-carbaldehyde
Overview
Description
5-(2-Furyl)isoxazole-3-carbaldehyde is a heterocyclic chemical compound with a furan ring and an isoxazole ring . It has the empirical formula C8H5NO3 and a molecular weight of 163.13 .
Synthesis Analysis
The synthesis of isoxazole derivatives, including 5-(2-Furyl)isoxazole-3-carbaldehyde, often involves the reactions of aldehydes with primary nitro compounds . The reactions of aldehydes with primary nitro compounds in a 1:2 molar ratio can lead to isoxazoline-N-oxides or isoxazole derivatives, via β-dinitro derivatives .Molecular Structure Analysis
The molecular structure of 5-(2-Furyl)isoxazole-3-carbaldehyde is represented by the SMILES string O=Cc1cc(on1)-c2ccco2 . This indicates that the molecule contains a carbonyl group (C=O), an isoxazole ring (on1), and a furan ring (c2ccco2).Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
5-(2-Furyl)isoxazole-3-carbaldehyde is a solid compound . More detailed physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications
Synthesis of Isoxazole Derivatives
5-(2-Furyl)isoxazole-3-carbaldehyde: is instrumental in the synthesis of isoxazole derivatives. These derivatives are formed through the condensation of aldehydes with primary nitro compounds, which is a key strategy in organic synthesis. The process allows for the formation of products with various substituents on the heterocyclic ring, providing control over regioselectivity .
Acetylcholinesterase Inhibition for Alzheimer’s Treatment
This compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is a common treatment approach in the early stages of Alzheimer’s disease. Isoxazole derivatives, including those derived from 5-(2-Furyl)isoxazole-3-carbaldehyde , have shown efficacy as AChE inhibitors, which could lead to the development of new therapeutic agents .
Drug Synthesis
The unique structure of 5-(2-Furyl)isoxazole-3-carbaldehyde allows for its use in the synthesis of various drugs. Its reactivity and the ability to form stable heterocyclic compounds make it a valuable starting material in pharmaceutical chemistry.
Organic Chemistry Research
In organic chemistry, 5-(2-Furyl)isoxazole-3-carbaldehyde is used to study reaction mechanisms and synthesize novel organic compounds. Its versatility in reactions contributes to the advancement of knowledge in organic synthesis methods.
Bioengineering Applications
Material Science
5-(2-Furyl)isoxazole-3-carbaldehyde: can also play a role in material science, particularly in the development of new materials with specific electronic or mechanical properties due to its stable isoxazole ring structure.
Safety And Hazards
properties
IUPAC Name |
5-(furan-2-yl)-1,2-oxazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-5-6-4-8(12-9-6)7-2-1-3-11-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHMVRCTECLFMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428732 | |
Record name | 5-(2-furyl)isoxazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Furyl)isoxazole-3-carbaldehyde | |
CAS RN |
852180-62-2 | |
Record name | 5-(2-furyl)isoxazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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